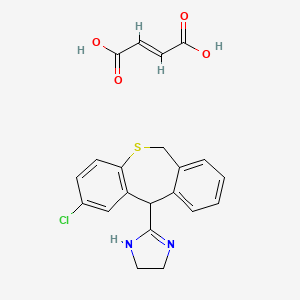

4,5-Dihydro-2-(2-chloro-6,11-dihydrodibenzo(b,e)thiepin-11-yl)-1H-imidazole (Z)-2-butenedioate

Description

The compound 4,5-Dihydro-2-(2-chloro-6,11-dihydrodibenzo(b,e)thiepin-11-yl)-1H-imidazole (Z)-2-butenedioate is a structurally complex imidazole derivative. Its core consists of a 4,5-dihydroimidazole ring substituted at the 2-position with a 2-chloro-6,11-dihydrodibenzo(b,e)thiepin moiety. The (Z)-2-butenedioate (maleate) salt form enhances its solubility and stability, which is critical for pharmaceutical applications.

Properties

CAS No. |

121996-26-7 |

|---|---|

Molecular Formula |

C21H19ClN2O4S |

Molecular Weight |

430.9 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;2-(2-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C17H15ClN2S.C4H4O4/c18-12-5-6-15-14(9-12)16(17-19-7-8-20-17)13-4-2-1-3-11(13)10-21-15;5-3(6)1-2-4(7)8/h1-6,9,16H,7-8,10H2,(H,19,20);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

VZQZWRBTMUUSPV-WLHGVMLRSA-N |

Isomeric SMILES |

C1CN=C(N1)C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1CN=C(N1)C2C3=CC=CC=C3CSC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-(2-chloro-6,11-dihydrodibenzo(b,e)thiepin-11-yl)-1H-imidazole (Z)-2-butenedioate typically involves multiple steps, including the formation of the dibenzothiepin core, chlorination, and subsequent reactions to introduce the imidazole and butenedioate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dibenzothiepin ring.

Reduction: Reduction reactions could target the imidazole ring or the double bond in the butenedioate group.

Substitution: Electrophilic or nucleophilic substitution reactions may occur at the chloro group or other reactive sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like sodium hydroxide, halogens, or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced derivatives of the imidazole or butenedioate groups.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological studies:

- Antiviral Activity : Research indicates that derivatives of imidazole compounds exhibit antiviral properties. For instance, studies have highlighted the effectiveness of related compounds against various viral strains, suggesting that 4,5-Dihydro-2-(2-chloro-6,11-dihydrodibenzo(b,e)thiepin-11-yl)-1H-imidazole may also possess similar activity against viruses such as Coxsackie B4 and Feline coronavirus .

- Antimycobacterial Properties : The imidazole ring structure is often associated with antimycobacterial activity. Compounds with similar frameworks have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, indicating that this compound could be a candidate for further development in treating tuberculosis infections .

- Antitumor Potential : The compound's structural analogs have been explored for anticancer properties. Research into imidazole derivatives has shown that they can inhibit tumor growth in various cancer cell lines, suggesting that this compound may also contribute to anticancer drug development .

Biochemical Applications

Beyond pharmacological uses, the compound may find applications in biochemistry:

- Enzyme Inhibition : Compounds similar to 4,5-Dihydro-2-(2-chloro-6,11-dihydrodibenzo(b,e)thiepin-11-yl)-1H-imidazole have been studied for their ability to inhibit specific enzymes involved in disease pathways, potentially serving as leads for drug design aimed at enzyme-targeted therapies.

- Drug Delivery Systems : The unique chemical properties of this compound allow it to be explored as a potential component in drug delivery systems, especially in targeted therapies where selective delivery to specific tissues is required.

Material Science Applications

The compound's properties may also extend into material science:

- Polymer Chemistry : Due to its stable structure and reactivity, it could serve as a monomer or additive in the synthesis of polymers with desired mechanical and thermal properties.

- Nanotechnology : The integration of this compound into nanocarriers could enhance the delivery efficiency of therapeutic agents, particularly in cancer treatment protocols.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound shares a 4,5-dihydroimidazole core with several clinically relevant derivatives. Key structural analogs include Tetrahydrozoline Hydrochloride and Naphazoline Hydrochloride , both of which are used as vasoconstrictors. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison

Key Differences and Implications

Substituent Complexity: The target compound’s dibenzothiepin substituent is a tricyclic system with a sulfur atom, distinguishing it from the bicyclic (tetralin) or monocyclic (naphthyl) groups in Tetrahydrozoline and Naphazoline, respectively. This tricyclic structure may enhance receptor binding affinity or selectivity, particularly at adrenergic or histamine receptors .

Salt Form :

- The (Z)-2-butenedioate salt may offer superior aqueous solubility compared to hydrochloride salts, which could translate to faster onset of action in topical applications (e.g., eye drops) .

Biological Activity

4,5-Dihydro-2-(2-chloro-6,11-dihydrodibenzo(b,e)thiepin-11-yl)-1H-imidazole (Z)-2-butenedioate is a chemical compound with significant potential in medicinal chemistry. Its unique structure combines elements of imidazole and dibenzothiepin, which may contribute to its biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C17H15ClN2S

- Molecular Weight : 314.83 g/mol

- Melting Point : 196-209 °C

- Boiling Point : 504.1 ± 50.0 °C

- Density : 1.39 g/cm³

- pKa : 9.98 ± 0.40

Pharmacological Profile

Research indicates that compounds similar to 4,5-Dihydro-2-(2-chloro-6,11-dihydrodibenzo(b,e)thiepin-11-yl)-1H-imidazole exhibit various biological activities, particularly in cardiovascular and gastrointestinal health.

Cardiovascular Effects

A study evaluated the cardiovascular effects of imidazole derivatives on spontaneously hypertensive rats. The results indicated that compounds with high affinities for imidazoline binding sites and alpha adrenergic receptors significantly affected mean arterial blood pressure (MAP) and heart rate (HR). Among these, compounds structurally related to our compound showed promise as antihypertensive agents, suggesting a potential application in managing hypertension .

Gastrointestinal Applications

The compound's structural analogs have been explored for their roles in gastrointestinal disorders. Specifically, peptides that activate the guanylate cyclase-C (GC-C) receptor have demonstrated efficacy in treating conditions like irritable bowel syndrome (IBS) by enhancing intestinal fluid secretion and promoting mucosal healing . This receptor's activation leads to increased cyclic GMP levels, facilitating chloride and bicarbonate secretion .

Synthesis Methods

The synthesis of 4,5-Dihydro-2-(2-chloro-6,11-dihydrodibenzo(b,e)thiepin-11-yl)-1H-imidazole typically involves several steps:

- Formation of the Benzothiepin Ring : Cyclization reactions using appropriate precursors.

- Chlorination : Introduction of chlorine at the specific position on the benzothiepin ring.

- Imidazole Ring Formation : Reaction of suitable precursors under controlled conditions.

- Coupling Reactions : Formation of a bond between the benzothiepin and imidazole rings through nucleophilic substitution .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.